2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which include compounds similar to 2-(benzylthio)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide, have been synthesized and investigated for their corrosion inhibition properties. These compounds show promising inhibition efficiencies in acidic and oil mediums, suggesting their potential application in corrosion prevention for various industries (Yıldırım & Cetin, 2008).
Antimicrobial Activity
Research into the synthesis of acetamide derivatives, including those structurally related to this compound, has shown that these compounds can possess significant antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Fahim & Ismael, 2019).
Photovoltaic Efficiency
Benzothiazolinone acetamide analogs, related to the compound , have been studied for their potential application in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, indicating their potential use in photovoltaic cells (Mary et al., 2020).
Anticancer Activity
Derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide, which are structurally similar to this compound, have been synthesized and tested for anticancer activity. Some of these compounds show potent and selective cytotoxic effects against certain leukemia cell lines, indicating potential applications in cancer therapy (Horishny, Arshad, & Matiychuk, 2021).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-5-2-1-3-6-15)21-12-16-8-9-17(20-11-16)18-7-4-10-23-18/h1-11H,12-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICZGOGWYCLMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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